molecular formula C14H16FN5O2 B2525352 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one CAS No. 881438-04-6

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one

Número de catálogo B2525352
Número CAS: 881438-04-6
Peso molecular: 305.313
Clave InChI: AJVNHCBRRWMVKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is involved in the growth and survival of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.

Mecanismo De Acción

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the growth and survival of B-cells. Inhibition of BTK by 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one results in decreased proliferation and survival of B-cells, leading to anti-tumor activity.
Biochemical and physiological effects:
6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has been shown to inhibit BTK activity and downstream signaling pathways in B-cells. This results in decreased proliferation and survival of B-cells, leading to anti-tumor activity. 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has also been shown to have minimal off-target effects on other kinases, indicating its selectivity for BTK.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its potential as a targeted therapy for B-cell malignancies, which may result in fewer side effects compared to traditional chemotherapy. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and treatment schedule of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one in clinical settings is still being evaluated.

Direcciones Futuras

For the development of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one include further preclinical studies to better understand its mechanism of action and potential for combination therapy with other agents. Clinical trials are also ongoing to evaluate the safety and efficacy of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one in patients with B-cell malignancies. Additionally, there is interest in exploring the use of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one in other BTK-mediated diseases, such as autoimmune disorders.

Métodos De Síntesis

The synthesis of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one involves several steps, starting with the reaction of 4-fluorobenzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 4-fluorobenzyl-2,4,6-trimethoxy-1,3,5-triazine. This intermediate is then reacted with morpholine to form the final product, 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one. The synthesis of 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 6-(4-fluorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has anti-tumor activity in xenograft models of CLL and NHL.

Propiedades

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(morpholin-4-ylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c15-11-3-1-10(2-4-11)9-12-13(21)16-14(18-17-12)19-20-5-7-22-8-6-20/h1-4H,5-9H2,(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVNHCBRRWMVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.